Cas no 2229346-90-9 (2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid)

2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid structure
2229346-90-9 structure
商品名:2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid
CAS番号:2229346-90-9
MF:C13H12ClNO2
メガワット:249.692882537842
CID:6321061
PubChem ID:165899788

2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid
    • EN300-1994677
    • 2229346-90-9
    • インチ: 1S/C13H12ClNO2/c1-13(2,12(16)17)10-9(14)6-5-8-4-3-7-15-11(8)10/h3-7H,1-2H3,(H,16,17)
    • InChIKey: QBKIMZYOZDRLFT-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=CC=CN=C2C=1C(C(=O)O)(C)C

計算された属性

  • せいみつぶんしりょう: 249.0556563g/mol
  • どういたいしつりょう: 249.0556563g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 50.2Ų

2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1994677-5.0g
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid
2229346-90-9
5g
$4806.0 2023-05-25
Enamine
EN300-1994677-0.1g
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid
2229346-90-9
0.1g
$1459.0 2023-09-16
Enamine
EN300-1994677-2.5g
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid
2229346-90-9
2.5g
$3249.0 2023-09-16
Enamine
EN300-1994677-0.5g
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid
2229346-90-9
0.5g
$1591.0 2023-09-16
Enamine
EN300-1994677-5g
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid
2229346-90-9
5g
$4806.0 2023-09-16
Enamine
EN300-1994677-0.25g
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid
2229346-90-9
0.25g
$1525.0 2023-09-16
Enamine
EN300-1994677-1.0g
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid
2229346-90-9
1g
$1658.0 2023-05-25
Enamine
EN300-1994677-1g
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid
2229346-90-9
1g
$1658.0 2023-09-16
Enamine
EN300-1994677-10g
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid
2229346-90-9
10g
$7128.0 2023-09-16
Enamine
EN300-1994677-0.05g
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid
2229346-90-9
0.05g
$1393.0 2023-09-16

2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid 関連文献

2-(7-chloroquinolin-8-yl)-2-methylpropanoic acidに関する追加情報

Introduction to 2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid (CAS No. 2229346-90-9)

2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid, identified by the chemical identifier CAS No. 2229346-90-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a 7-chloroquinolin-8-yl moiety linked to a 2-methylpropanoic acid backbone, has garnered attention due to its structural complexity and potential biological activities. The presence of the quinoline scaffold, a well-known pharmacophore in medicinal chemistry, suggests that this compound may exhibit properties relevant to various therapeutic applications.

The 7-chloroquinolin-8-yl group is a key structural feature that imparts unique electronic and steric properties to the molecule. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The introduction of a chlorine atom at the 7-position further modulates the electronic distribution of the quinoline ring, potentially enhancing its binding affinity to biological targets. This modification has been strategically employed in drug design to improve metabolic stability and bioavailability.

2-Methylpropanoic acid, also known as isobutyric acid, serves as the other moiety in this compound. This side chain contributes to the overall solubility and pharmacokinetic profile of the molecule. The combination of these two structural components results in a compound with a balanced set of physicochemical properties, making it a promising candidate for further investigation in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the 7-chloroquinolin-8-yl group can interact with specific amino acid residues in protein targets, while the 2-methylpropanoic acid moiety may facilitate optimal positioning within the binding pocket. These insights are crucial for designing analogs with improved efficacy and reduced side effects.

The synthesis of 2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid involves multi-step organic transformations, including condensation reactions, chlorination, and functional group modifications. The synthesis pathway must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation. Modern synthetic techniques, such as flow chemistry and catalytic processes, have been employed to enhance efficiency and sustainability in the production of this compound.

In vitro studies have begun to explore the biological activity of 2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid. Preliminary data indicate that this compound exhibits inhibitory effects on certain enzymes implicated in cancer progression. The quinoline scaffold appears to disrupt critical signaling pathways by binding to target proteins, leading to modulation of cellular processes. These findings align with recent research highlighting quinoline derivatives as potential chemotherapeutic agents.

Additionally, the compound has shown promise in preliminary antimicrobial assays. The 7-chloroquinolin-8-yl group is known to interfere with bacterial DNA replication and transcription, making it an effective scaffold for developing novel antibiotics. The structural features of 2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid may contribute to its ability to inhibit bacterial growth by targeting essential metabolic pathways.

The pharmacokinetic profile of this compound is another area of active investigation. Studies using computational models have predicted favorable absorption, distribution, metabolism, and excretion (ADME) properties for 2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid. These predictions are based on its molecular weight, lipophilicity, and solubility characteristics. Understanding these parameters is essential for optimizing dosing regimens and minimizing potential toxicity.

Future research directions include exploring derivative compounds generated by modifying either the 7-chloroquinolin-8-yl or 2-methylpropanoic acid moieties. By systematically altering these functional groups, researchers can identify structural features that enhance biological activity while maintaining favorable pharmacokinetic properties. Such efforts are expected to yield novel therapeutic agents with improved efficacy and safety profiles.

The development of new pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of compounds like 2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid exemplifies this collaborative approach, where chemical innovation meets biological insight to drive progress in medicine. As research continues to uncover new applications for this class of molecules, their potential as therapeutic agents remains boundless.

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